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Compound of Interest

Compound Name: Bucladesine calcium

Cat. No.: B1383855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Bucladesine, also known as Dibutyryl-cAMP (DBcAMP), is a synthetic, cell-permeable

derivative of cyclic adenosine monophosphate (cAMP). Due to its lipophilic nature, bucladesine

readily crosses cell membranes, a feat endogenous cAMP accomplishes with minimal success.

Once intracellular, it is metabolized by esterases, releasing the active cAMP moiety to directly

increase intracellular cAMP levels. This elevation mimics the physiological effects of second

messenger signaling, primarily through the activation of Protein Kinase A (PKA) and, to a lesser

extent, Exchange Protein directly Activated by cAMP (EPAC). Bucladesine also functions as a

phosphodiesterase (PDE) inhibitor, preventing the degradation of cAMP and thus prolonging its

signaling effects. This dual action makes bucladesine a potent and widely used tool in research

to investigate cAMP-dependent signaling pathways and a candidate for therapeutic

development in areas such as inflammation, wound healing, and neurological disorders.

Physicochemical and Pharmacokinetic Properties
Bucladesine calcium is the calcium salt form of the compound. Its properties are essential for

designing experimental protocols, particularly concerning solubility and formulation for in vitro

and in vivo studies.
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Property Value Source

IUPAC Name

calcium

bis([(4aR,6R,7R,7aR)-6-[6-

(butanoylamino)purin-9-yl]-2-

oxido-2-oxo-4a,6,7,7a-

tetrahydro-4H-furo[3,2-

d]dioxaphosphinin-7-yl]

butanoate)

Synonyms

Dibutyryl-cAMP calcium salt,

DBcAMP calcium salt, DC2797

calcium salt

Molecular Formula
C₁₈H₂₃Ca₀.₅N₅O₈P or

C₃₆H₄₆CaN₁₀O₁₆P₂

Molecular Weight 488.42 g/mol or 976.8 g/mol

CAS Number 938448-87-4

Solubility (DMSO) 100 mg/mL (102.16 mM)

Solubility (Water) 25 mg/mL (25.54 mM)

Solubility (Ethanol) 25 mg/mL (25.54 mM)

Absorption

Rapidly and almost completely

absorbed when an aqueous

solution is applied to excised

skin.

Mechanism of Action: The cAMP Signaling Pathway
Bucladesine exerts its effects by directly modulating the canonical cAMP signaling cascade. Its

mechanism involves bypassing upstream receptor activation and directly increasing the

concentration of the second messenger cAMP within the cell.

Cellular Entry and Activation: As a dibutyryl derivative, bucladesine is more lipophilic than

cAMP, allowing it to permeate cell membranes. Intracellular esterases cleave the butyryl

groups, releasing active cAMP.
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PKA Activation: The primary target of the elevated cAMP is Protein Kinase A (PKA). cAMP

binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational

change that releases the active catalytic subunits. These subunits then phosphorylate a

multitude of downstream target proteins on serine and threonine residues, modulating their

activity.

EPAC Activation: cAMP can also activate Exchange Protein directly Activated by cAMP

(EPAC), a guanine nucleotide exchange factor involved in processes like cell adhesion and

migration.

PDE Inhibition: Bucladesine also acts as an inhibitor of phosphodiesterases (PDEs), the

enzymes responsible for degrading cAMP. This inhibition prevents the breakdown of both the

cAMP released from bucladesine and endogenously produced cAMP, amplifying and

prolonging the signal.
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Caption: Bucladesine Calcium Signaling Pathway.
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Quantitative Data from Preclinical Studies
Bucladesine has been evaluated in various models, demonstrating efficacy across a range of

concentrations.

In Vivo Efficacy Data
Animal
Model

Condition
Dosage/Co
ncentration

Administrat
ion

Observed
Effect

Citation(s)

Male Rats
Spatial

Memory

10 mM or 100

mM (bilateral

infusion)

Intrahippoca

mpal

Significant

reduction in

escape

latency and

travel

distance in

Morris water

maze task.

Male Rats

Spatial

Memory

(Nicotine Co-

administratio

n)

1 mM and 5

mM

Intrahippoca

mpal

Improves

spatial

memory

retention.

Mice

Inflammation

(Arachidonic

Acid-Induced)

1.5%

emulsion
Topical

Significantly

reduces

inflammatory

ear edema

(28%

reduction).

Mice
Avoidance

Memory

600

nM/mouse

Intraperitonea

l (i.p.)

Reverses

zinc- and

lead-induced

memory

retention

impairments.
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In Vitro Experimental Parameters
Cell Line /
Model

Application
Concentrati
on

Incubation
Time

Observed
Effect

Citation(s)

Cultured Rat

Hepatocytes

iNOS

Expression
Not specified Not specified

Inhibits

inducible

nitric oxide

synthase

(iNOS)

expression

and NF-

kappaB

binding.

Cultured Rat

Hepatocytes
Apoptosis Not specified Not specified

Suppresses

TNFα-

induced

apoptosis.

PC12 Cells
Gene

Expression
1 mM 24 h

Up-regulates

ChAT and

VAChT gene

expression.

NIH 3T3

Cells
Proliferation Not specified Not specified

Inhibits cell

proliferation.

Neuronal

Cultures

Glucose

Uptake
Not specified Not specified

Inhibits

neuronal

glucose

uptake via

PKA

activation.

Experimental Protocols
The following sections provide generalized methodologies for key experiments cited in the

literature involving bucladesine. These are intended as a guide and require optimization for

specific laboratory conditions.
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Protocol 1: In Vitro PKA Pathway Activation in Cell
Culture
This protocol describes the use of bucladesine to stimulate the cAMP/PKA pathway in a cell

line, such as PC12 cells, to study downstream effects like gene expression.

Methodology:

Cell Culture: Plate PC12 cells onto appropriate culture dishes (e.g., 6-well plates) and grow

to 70-80% confluency in standard growth medium.

Starvation (Optional): To reduce basal signaling activity, serum-starve the cells for 2-4 hours

prior to treatment.

Stock Solution Preparation: Prepare a 100 mM stock solution of Bucladesine Calcium in

sterile DMSO.

Treatment: Dilute the stock solution in a serum-free medium to a final working concentration

(e.g., 1 mM). Remove the existing medium from cells and replace it with the treatment

medium. Incubate for the desired time (e.g., 24 hours).

Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse using an appropriate lysis

buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

To cite this document: BenchChem. [Bucladesine Calcium: A Technical Guide to a Cell-
Permeable cAMP Analog]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1383855#bucladesine-calcium-as-a-camp-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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